molecular formula H8N7O15Sc B12641910 Diammonium scandium pentanitrate CAS No. 93893-18-6

Diammonium scandium pentanitrate

Cat. No.: B12641910
CAS No.: 93893-18-6
M. Wt: 391.06 g/mol
InChI Key: RLHMPSXCOOXJEG-UHFFFAOYSA-P
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Description

Diammonium scandium pentanitrate (CAS 93893-18-6) is an inorganic ammonium salt with the molecular formula (NH₄)₂Sc(NO₃)₅. It consists of two ammonium cations (NH₄⁺), one scandium(III) cation (Sc³⁺), and five nitrate anions (NO₃⁻). The compound belongs to a broader class of rare-earth and transition metal ammonium nitrates, characterized by their ionic lattice structures and high solubility in polar solvents.

Properties

CAS No.

93893-18-6

Molecular Formula

H8N7O15Sc

Molecular Weight

391.06 g/mol

IUPAC Name

diazanium;scandium(3+);pentanitrate

InChI

InChI=1S/5NO3.2H3N.Sc/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2

InChI Key

RLHMPSXCOOXJEG-UHFFFAOYSA-P

Canonical SMILES

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium scandium pentanitrate can be synthesized through the reaction of scandium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving scandium nitrate in water, followed by the gradual addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired compound. The resulting solution is cooled, and the product is crystallized out .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallized compound is then filtered, washed, and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Diammonium scandium pentanitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diammonium scandium pentanitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diammonium scandium pentanitrate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, scandium ions act as Lewis acids, facilitating the formation of reaction intermediates and promoting the desired chemical transformations. In biological systems, scandium ions can interact with proteins and enzymes, potentially affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium scandium pentanitrate is structurally analogous to other diammonium pentanitrate salts of lanthanides and transition metals. Below is a comparative analysis based on molecular properties, ionic radii, solubility, and applications:

Molecular Formula and Weight

Compound Molecular Formula Molecular Weight (g/mol)
This compound (NH₄)₂Sc(NO₃)₅ ~391.09 (calculated)
Diammonium lanthanum pentanitrate (NH₄)₂La(NO₃)₅ ~600.95
Diammonium dysprosium pentanitrate (NH₄)₂Dy(NO₃)₅ 508.60
Diammonium yttrium pentanitrate (NH₄)₂Y(NO₃)₅ ~441.98 (calculated)

Key Insight : Scandium’s lower atomic mass results in a significantly smaller molecular weight compared to lanthanide analogs like dysprosium (Dy) or lanthanum (La).

Ionic Radii and Structural Implications

Shannon’s revised ionic radii reveal critical differences:

Ion Ionic Radius (Å, CN=6)
Sc³⁺ 0.745
La³⁺ 1.032
Dy³⁺ 0.912
Y³⁺ 0.900
  • Lanthanides (e.g., La³⁺, Dy³⁺) exhibit larger radii, which reduce charge density and may lower solubility in aqueous systems compared to Sc³⁺ .

Solubility Trends

  • Lanthanum diammonium pentanitrate ((NH₄)₂La(NO₃)₅) is sparingly soluble in water due to La³⁺’s large size and high lattice energy .
  • Scandium’s smaller ionic radius suggests higher solubility than La³⁺ analogs but lower than lighter transition metals like Y³⁺ (0.900 Å).

Research Findings and Data Gaps

Structural Data: Crystallographic studies of (NH₄)₂Sc(NO₃)₅ are lacking but anticipated to resemble lanthanum analogs with reduced unit cell dimensions .

Solubility : Experimental measurements are needed to confirm theoretical predictions.

Covalency : Scandium’s bonds may exhibit partial covalency, shortening M–O distances compared to purely ionic lanthanide analogs .

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